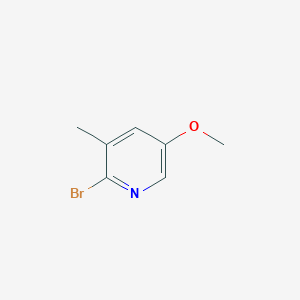

2-Bromo-5-methoxy-3-methylpyridine

Overview

Description

“2-Bromo-5-methoxy-3-methylpyridine” is a chemical compound with the molecular formula C7H8BrNO . It is an important intermediate in organic synthesis, with applications in pharmaceuticals, organic solvents, dyes, pesticides, and spices .

Molecular Structure Analysis

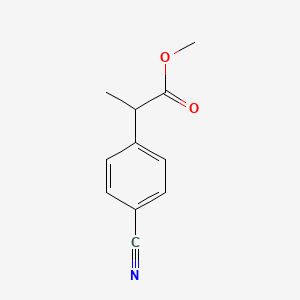

The molecular weight of “2-Bromo-5-methoxy-3-methylpyridine” is 202.04900 . The exact mass is 200.97900 . The molecular structure of this compound includes a pyridine ring with bromo, methoxy, and methyl substituents .Scientific Research Applications

Heterocyclic Compound Synthesis and Application

Heterocyclic compounds, including cyanopyridine derivatives, have been the focus of extensive research due to their wide range of biological activities and industrial significance. The review by Ghosh et al. (2015) highlights the synthesis and pharmacology of 2-oxo-3-cyanopyridine derivatives, underscoring the diverse potential applications of such compounds in medicine and industry. This suggests that similar research efforts could be directed towards 2-Bromo-5-methoxy-3-methylpyridine to explore its unique properties and applications (Ghosh et al., 2015).

Biosynthesis and Metabolic Pathways in Plants

The study of methoxypyrazines in grapes by Lei et al. (2018) provides insights into the biosynthesis, accumulation, transport, and metabolism of volatile compounds in biological systems. Understanding these processes in grapes might parallel investigations into similar compounds like 2-Bromo-5-methoxy-3-methylpyridine, especially in terms of biosynthesis pathways and potential applications in flavor, fragrance, or pharmaceutical industries (Lei et al., 2018).

Pharmacological and Toxicological Studies

The review on the pharmacology and toxicology of N-Benzylphenethylamine ("NBOMe") hallucinogens by Halberstadt (2017) discusses the structure-activity relationships, behavioral pharmacology, metabolism, and toxicity of these compounds. While 2-Bromo-5-methoxy-3-methylpyridine is not directly mentioned, the methodologies and findings could inform similar studies on the pharmacological properties, safety profiles, and potential therapeutic applications of 2-Bromo-5-methoxy-3-methylpyridine (Halberstadt, 2017).

Biomass Conversion and Polymer Synthesis

Chernyshev et al. (2017) discuss the conversion of plant biomass into furan derivatives, highlighting the significance of 5-hydroxymethylfurfural (HMF) and its derivatives in replacing non-renewable hydrocarbon sources. This review suggests potential research pathways for exploring 2-Bromo-5-methoxy-3-methylpyridine as a building block in the synthesis of polymers, functional materials, and biofuels, thus contributing to sustainable development and green chemistry (Chernyshev et al., 2017).

Safety and Hazards

“2-Bromo-5-methoxy-3-methylpyridine” may cause skin irritation, serious eye irritation, and respiratory irritation. It may also be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust formation when handling this compound .

Mechanism of Action

Target of Action

The primary target of 2-Bromo-5-methoxy-3-methylpyridine is the p38α mitogen-activated protein (MAP) kinase . This kinase is a serine/threonine kinase that links extracellular signals to the intracellular machinery, modulating a plethora of cellular processes .

Mode of Action

It is known that the compound interacts with its target, the p38α map kinase, potentially inhibiting its function . This interaction and the resulting changes in the kinase’s activity can have significant effects on cellular processes.

Biochemical Pathways

The p38α MAP kinase is involved in several biochemical pathways, including the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β . By interacting with and potentially inhibiting this kinase, 2-Bromo-5-methoxy-3-methylpyridine could affect these pathways and their downstream effects.

Result of Action

The molecular and cellular effects of 2-Bromo-5-methoxy-3-methylpyridine’s action are likely to be diverse, given the wide range of processes modulated by the p38α MAP kinase . These effects could include changes in the release of pro-inflammatory cytokines and alterations in other cellular processes.

properties

IUPAC Name |

2-bromo-5-methoxy-3-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-5-3-6(10-2)4-9-7(5)8/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRBAJWSAAQRQJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-methoxy-3-methylpyridine | |

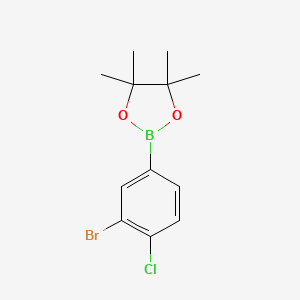

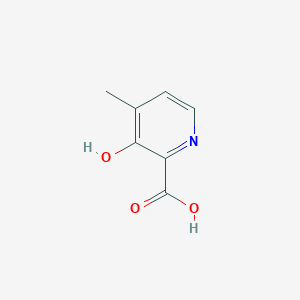

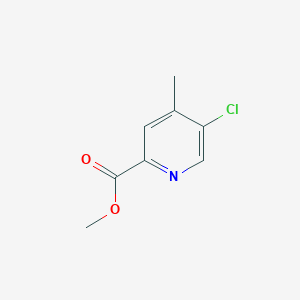

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 8-Hydroxyimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B3226486.png)

![1-(5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)ethanone](/img/structure/B3226524.png)

![4H-Pyrano[2,3-b]pyridin-4-one, 2,3-dihydro-7-(trifluoromethyl)-](/img/structure/B3226538.png)

![6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B3226581.png)